6-HYDROXYMETHYL-5-NITROQUINOLINE
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Overview
Description
6-HYDROXYMETHYL-5-NITROQUINOLINE is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of a nitro group at the 5th position and a methanol group at the 6th position of the quinoline ring gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXYMETHYL-5-NITROQUINOLINE typically involves the nitration of quinoline followed by reduction and subsequent functionalization. One common method involves the nitration of quinoline using nitric acid and sulfuric acid to introduce the nitro group at the 5th position. The resulting 5-nitroquinoline is then reduced to 5-aminoquinoline using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, the 5-aminoquinoline is subjected to a formylation reaction using formaldehyde to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-HYDROXYMETHYL-5-NITROQUINOLINE undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (5-Nitro-quinolin-6-yl)-carboxylic acid.
Reduction: (5-Amino-quinolin-6-yl)-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-HYDROXYMETHYL-5-NITROQUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-HYDROXYMETHYL-5-NITROQUINOLINE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring can also intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
5-Nitroquinoline: Similar structure but lacks the methanol group.
6-Hydroxyquinoline: Similar structure but has a hydroxyl group instead of a nitro group.
Uniqueness
6-HYDROXYMETHYL-5-NITROQUINOLINE is unique due to the presence of both a nitro group and a methanol group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1018785-07-3 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(5-nitroquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8N2O3/c13-6-7-3-4-9-8(2-1-5-11-9)10(7)12(14)15/h1-5,13H,6H2 |
InChI Key |
CFORJIXMWLPLLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])CO)N=C1 |
Origin of Product |
United States |
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